molecular formula C3H5FO B1293512 Propionyl fluoride CAS No. 430-71-7

Propionyl fluoride

Cat. No.: B1293512
CAS No.: 430-71-7
M. Wt: 76.07 g/mol
InChI Key: WMFABESKCHGSRC-UHFFFAOYSA-N
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Description

Propionyl fluoride is a useful research compound. Its molecular formula is C3H5FO and its molecular weight is 76.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

propanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5FO/c1-2-3(4)5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFABESKCHGSRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059987
Record name Propanoyl fluoride
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Molecular Weight

76.07 g/mol
Source PubChem
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CAS No.

430-71-7
Record name Propanoyl fluoride
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Record name Propanoyl fluoride
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Record name Propanoyl fluoride
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Record name Propanoyl fluoride
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Record name Propionyl fluoride
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Record name PROPANOYL FLUORIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

Propionyl Fluoride: Structural Dynamics, Synthesis, and Chemical Utility

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph for Medicinal Chemistry & Process Development

Executive Summary

Propionyl fluoride (


) represents a distinct class of acylating agents that bridges the gap between the high reactivity of acyl chlorides and the inertness of esters. Unlike its chlorinated analog, this compound exhibits a unique "Goldilocks" stability profile—sufficiently robust to resist rapid hydrolysis in open air yet highly activated toward specific nucleophiles (amines, alcohols) in the presence of mild catalysts. This guide analyzes the structural electronic factors driving this behavior, provides a validated synthesis protocol, and details its spectroscopic identification.
Molecular Architecture & Conformational Dynamics

The reactivity of this compound is governed by the interplay between the strong electronegativity of the fluorine atom and the resonance stabilization of the carbonyl group.

1.1 Electronic Structure and Bonding

The C–F bond in acyl fluorides is significantly stronger (approx. 115 kcal/mol) than the C–Cl bond in acyl chlorides (~81 kcal/mol). However, the carbonyl carbon remains highly electrophilic.

  • Inductive Effect (-I): Fluorine is the most electronegative element, creating a potent inductive withdrawal of electron density from the carbonyl carbon (

    
    ), increasing its susceptibility to nucleophilic attack.
    
  • Resonance Effect (+R): Despite the inductive withdrawal, the overlap between the fluorine

    
     lone pair and the carbonyl 
    
    
    
    orbital is more efficient than the
    
    
    overlap in acyl chlorides. This donation imparts partial triple-bond character to the C–O bond, explaining the shortened bond length and high-frequency IR stretch.
1.2 Conformational Isomerism

Microwave spectroscopy confirms that this compound exists in a dynamic equilibrium between two stable rotamers: cis (syn) and gauche .

  • Cis Conformation: The methyl group eclipses the carbonyl oxygen.[1] This is the global minimum, stabilized by the minimization of dipole-dipole repulsion between the carbonyl oxygen and the fluorine atom.

  • Gauche Conformation: The methyl group is rotated approx. 120° out of plane.

  • Rotational Barrier: The internal rotation barrier for the methyl group is approximately 2400 cal/mol, indicating a relatively rigid conformational landscape at room temperature.

Conformation cluster_0 Conformational Equilibrium Cis Cis-Propionyl Fluoride Energy: 0.0 kcal/mol Dihedral: 0° (Me/O) Gauche Gauche-Propionyl Fluoride Energy: + $Delta$E Dihedral: ~120° Cis->Gauche Rotational Barrier (~2.4 kcal/mol)

Figure 1: Conformational equilibrium between Cis and Gauche rotamers. The Cis form is thermodynamically favored.[2]

Spectroscopic Signatures

Accurate identification of this compound relies on distinguishing it from the hydrolyzed acid or the starting chloride.

Table 1: Key Spectroscopic Parameters
MethodParameterValue / RangeStructural Insight
Infrared (IR)

Stretch
1840 – 1870 cm⁻¹ Significantly higher than acyl chlorides (~1800 cm⁻¹) due to F inductive effect and resonance stiffening.
¹H NMR

-Protons

2.5 – 2.7 ppm (dq)
Deshielded multiplet due to carbonyl anisotropy and F coupling.
¹⁹F NMR Chemical Shift+25 to +45 ppm Distinct singlet (or multiplet if high-res) relative to

. Highly diagnostic.
¹³C NMR Carbonyl Carbon

160 – 170 ppm
Doublet splitting (

Hz) is the definitive confirmation of C–F bond integrity.
Validated Synthesis Protocol: Bifluoride Exchange

While this compound can be synthesized via cyanuric fluoride or DAST, the Halogen Exchange (Halex) method using Potassium Bifluoride (


) is the most robust, scalable, and atom-economical approach for laboratory and pilot scale.
3.1 Reaction Mechanism


The bifluoride anion (

) acts as a potent fluoride donor. The reaction is driven by the formation of the thermodynamically stable H–Cl bond and the precipitation of KCl.
3.2 Step-by-Step Protocol

Safety Note: this compound hydrolyzes to release HF. All operations must be performed in a well-ventilated fume hood using HF-resistant gloves.

  • Reagent Preparation:

    • Charge a round-bottom flask with Potassium Bifluoride (

      
      )  (1.5 equivalents).
      
    • Suspend in anhydrous Acetonitrile (or perform neat if utilizing phase transfer catalysis).

    • Expert Tip: Dry the

      
       in a vacuum oven at 80°C overnight to prevent immediate hydrolysis of the acyl chloride.
      
  • Addition:

    • Cool the suspension to 0°C.

    • Add Propionyl Chloride (1.0 equivalent) dropwise over 30 minutes. The reaction is exothermic.

    • Observation: Evolution of HCl gas will occur.[3] Ensure the system is vented through a scrubber (NaOH trap).

  • Reaction Phase:

    • Allow the mixture to warm to room temperature.

    • Stir vigorously for 4–6 hours.

    • Monitoring: Aliquot a sample for ¹⁹F NMR. Completion is marked by the disappearance of the chloride and appearance of the acyl fluoride signal.

  • Purification:

    • This compound (b.p. ~43–45°C) is volatile.

    • Perform a simple distillation directly from the reaction vessel.

    • Collect the fraction boiling between 42°C and 46°C.

Synthesis cluster_1 Halogen Exchange Protocol Start Propionyl Chloride (Liquid) Process Mixing & Stirring (4-6 hrs, RT) HCl Gas Evolution Start->Process Reagent Potassium Bifluoride (KHF2, Solid) Reagent->Process Distillation Direct Distillation (42-46°C) Process->Distillation Crude Mixture Product This compound (Pure Liquid) Distillation->Product Distillate

Figure 2: Synthesis workflow via Potassium Bifluoride exchange.

Reactivity Profile in Drug Development

This compound is increasingly preferred over the chloride in medicinal chemistry libraries due to its chemoselectivity .

  • Stability: It resists hydrolysis in neutral aqueous media for short periods, allowing for biphasic reactions or handling in open air without the immediate "smoking" seen with acyl chlorides.

  • Amide Coupling: It reacts cleanly with amines to form propionamides. The byproduct is HF (or fluoride salt), which is often easier to remove than the HCl salts formed from chlorides.

  • Friedel-Crafts Acylation: In the presence of

    
     or Lewis acids, this compound is a superior acylating agent for arenes, often yielding higher regioselectivity due to the "hard" nature of the fluoride leaving group.
    
References
  • Microwave Spectrum & Conformation: Stiefvater, O. L., & Wilson, E. B. (1969). Microwave Spectrum, Rotational Isomerism, and Internal Barrier Functions in this compound. The Journal of Chemical Physics.

  • Synthesis via Bifluoride: Tryniszewski, M., & Barbasiewicz, M. (2022).[4] Scalable Synthesis of Acyl Fluorides via Bifluoride Exchange. Synthesis.

  • Acyl Fluoride Stability: Olah, G. A., et al. (1973).[5] Acyl Fluorides: Preparation and Reactivity. Journal of the American Chemical Society. (Foundational text on Acyl Fluoride chemistry).

  • IR Spectroscopy of Carbonyls: Mayo, D. W., Miller, F. A., & Hannah, R. W. Course Notes on the Interpretation of Infrared and Raman Spectra. (Standard reference for carbonyl shifts ~1850 cm⁻¹).

Sources

Propionyl fluoride stability and reactivity profile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Propionyl Fluoride – Physicochemical Stability and Synthetic Utility

Executive Summary

This compound (EtCOF) represents a distinct class of acylating agents that bridges the gap between the high reactivity of acyl chlorides and the metabolic stability of amides. Unlike its chloride analog (propionyl chloride), which suffers from rapid hydrolytic degradation and violent off-gassing, this compound exhibits a "Goldilocks" reactivity profile.[1][2] It possesses sufficient electrophilicity for efficient coupling reactions—particularly in peptide synthesis and Friedel-Crafts acylations—while maintaining enough hydrolytic stability to permit isolation, purification, and short-term storage under ambient conditions.[1][2] This guide outlines the physicochemical properties, stability metrics, and safety protocols required for its integration into drug development workflows.

Physicochemical Profile

This compound is a volatile, colorless liquid.[1][2] Its physical constants dictate specific handling requirements, particularly regarding its low boiling point and volatility.[1][2][3]

PropertyValueContextual Note
Molecular Formula

Molecular Weight 76.07 g/mol Lighter than Propionyl Chloride (92.52 g/mol )
Boiling Point 43–45 °CCritical: Highly volatile.[1][2][4][5] Requires chilled condensers.[2]
Density ~0.95 g/mL (at 13°C)Less dense than water; phase separation is rapid.
Bond Energy (C-X) ~116 kcal/mol (C-F)Significantly stronger than C-Cl (~81 kcal/mol), driving stability.[1][2]
Solubility DCM, THF, Et2OReacts slowly with protic solvents (water, alcohols).[1][2]

Stability Dynamics: The Fluorine Effect

The utility of this compound stems from the unique nature of the carbon-fluorine bond. While fluorine is the most electronegative element, inducing a strong partial positive charge on the carbonyl carbon (increasing electrophilicity), the C-F bond is exceptionally strong.[1]

Hydrolysis Resistance

In neutral water, this compound hydrolyzes 100–1000 times slower than propionyl chloride.[1][2]

  • Mechanism: The high bond dissociation energy of C-F renders the expulsion of the fluoride leaving group the rate-limiting step in neutral hydrolysis.

  • Practical Implication: Unlike acid chlorides, which fume instantly upon exposure to humid air, this compound can be weighed in air and briefly handled outside a glovebox, provided the exposure is minimized.[1][2]

Thermal Stability

This compound is thermally stable up to its boiling point.[2] However, it must be stored below 10°C to prevent evaporative loss, not chemical decomposition.[1][2]

Figure 1: Comparative Hydrolysis Stability & Mechanism

HydrolysisStability cluster_0 Acyl Chloride (Unstable) cluster_1 Acyl Fluoride (Meta-Stable) AC Propionyl Chloride (C-Cl Bond: ~81 kcal/mol) AC_Inter Tetrahedral Intermediate AC->AC_Inter Fast Attack Prod_Cl Propionic Acid + HCl (Rapid Fuming) AC_Inter->Prod_Cl Fast Elimination (Good Leaving Group) AF This compound (C-F Bond: ~116 kcal/mol) AF_Inter Tetrahedral Intermediate AF->AF_Inter Fast Attack (High Electrophilicity) AF_Inter->AF Reversible Prod_F Propionic Acid + HF (Slow Hydrolysis) AF_Inter->Prod_F Slow Elimination (Strong C-F Bond) H2O H2O (Nucleophile) H2O->AC H2O->AF

Caption: Comparative hydrolysis kinetics. The strong C-F bond makes the elimination step rate-limiting and reversible, conferring stability.[1][2]

Synthetic Utility & Reactivity[2][6]

This compound is not merely a substitute for the chloride; it enables chemistries that chlorides cannot support, particularly in systems sensitive to strong acids (HCl byproduct) or racemization.[1]

The "Goldilocks" Reactivity
  • Hard/Soft Acid-Base (HSAB) Theory: The fluoride ion is a hard base.[1] It pairs well with "hard" Lewis acids (like Boron or Silicon), allowing for unique activation modes.[1][2]

  • Peptide Coupling: Acyl fluorides are excellent for coupling sterically hindered amino acids.[2] Unlike acid chlorides, they do not readily form oxazolones (a pathway to racemization).[1][2]

Recommended Synthesis: Cyanuric Fluoride Protocol

For laboratory-scale production, the reaction of propionic acid with cyanuric fluoride is the standard of reliability.[1][2]

Protocol:

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, reflux condenser cooled to -10°C (glycol/water).
    
  • Reagents: Propionic acid (1.0 eq), Pyridine (1.0 eq), Cyanuric Fluoride (0.34 eq).[1]

  • Addition: Add Cyanuric Fluoride dropwise to the acid/pyridine mixture in DCM at -10°C.

  • Reaction: Allow to warm to Room Temperature (RT) over 2 hours.

  • Workup: The byproduct (cyanuric acid) precipitates as a solid. Filter through a glass frit.

  • Purification: Fractional distillation. Note: Due to the low BP (44°C), use a Vigreux column and avoid high vacuum; atmospheric or slight vacuum distillation is preferred to prevent product loss to the trap.

Figure 2: Synthetic Workflow & Reactivity Hub

ReactivityHub PropF This compound (EtCOF) Amide Amides/Peptides (Neutral Conditions) PropF->Amide R-NH2 (No racemization) Ketone Aryl Ketones (Friedel-Crafts) PropF->Ketone Ar-H + BF3 (F- scavenging) Ester Esters (Alcoholysis) PropF->Ester R-OH + Base (High Yield) PropAcid Propionic Acid PropAcid->PropF Deoxyfluorination (- Cyanuric Acid) CyanF Cyanuric Fluoride (Reagent) CyanF->PropF

Caption: Synthesis via Cyanuric Fluoride and downstream reactivity pathways (Amidation, Acylation, Esterification).[1][2][6]

Handling & Safety Protocol

CRITICAL WARNING: While this compound is more stable than the chloride, its hydrolysis generates Hydrogen Fluoride (HF) , a systemic poison that penetrates skin and decalcifies bone.[1][2]

Mandatory PPE
  • Gloves: Double-gloving is required.[1][2] Inner: Nitrile.[2] Outer: Neoprene or heavy-duty Butyl rubber.[1][2]

  • Respiratory: All operations must occur in a functioning fume hood.[2]

  • First Aid: Calcium Gluconate gel must be immediately available on the benchtop before starting any work.[2]

Storage & Disposal
  • Storage: Store in Teflon (PFA/FEP) or polyethylene containers. Avoid glass for long-term storage, as trace HF formation will etch the glass, generating water, which accelerates hydrolysis (autocatalytic loop).[1][2]

  • Quenching: Quench excess reagent by slow addition to a stirred solution of saturated Sodium Bicarbonate (

    
    ) and Calcium Chloride (
    
    
    
    ). The Calcium scavenges fluoride as insoluble
    
    
    .[2]

References

  • Olah, G. A., et al. (1978).[1][2] "Synthetic Methods and Reactions; 63. Preparation of Acyl Fluorides with Pyridinium Poly(hydrogen Fluoride)." Synthesis. Link[1]

  • Carpino, L. A., et al. (1991).[1][2] "Acid Fluorides in Peptide Synthesis." Journal of the American Chemical Society. (Demonstrates the stability and anti-racemization properties). Link

  • Schoenebeck, F., et al. (2021).[1][2] "Acyl Fluorides: A Renaissance." Chemical Reviews. (Comprehensive review of stability and reactivity). Link[1]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 68157, this compound." Link[1]

Sources

The Renaissance of Propionyl Fluoride: From 19th Century Curiosity to 21st Century Synthon

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propionyl fluoride (


) represents a unique intersection of high reactivity and surprising stability. Long overshadowed by its chlorinated cousin, propionyl chloride, this acyl fluoride has experienced a renaissance in modern drug discovery. Its unique C-F bond strength allows it to resist hydrolysis in aqueous conditions while remaining highly electrophilic toward amines—a "Goldilocks" reactivity profile that enables precision peptide coupling and late-stage functionalization in medicinal chemistry.

This technical guide outlines the discovery, physicochemical properties, and synthetic evolution of this compound, providing reproducible protocols for the modern researcher.

Part 1: Historical Genesis (The Discovery)

The history of this compound is inextricably linked to the "Fluorine Rush" of the late 19th century. While acyl chlorides were well-understood by the 1880s, the isolation of elemental fluorine by Henri Moissan in 1886 opened the door to fluorinated organic derivatives.

In 1892 , Moissan's student, M. Meslans , achieved the first systematic synthesis of aliphatic acyl fluorides, including this compound. Meslans utilized a halogen exchange strategy, reacting propionyl chloride with anhydrous zinc fluoride (


) or arsenic trifluoride (

).

Historical Note: Early syntheses were fraught with danger.[1] The use of


 produced toxic arsenic byproducts, and the volatile nature of this compound (bp ~44°C) often led to product loss during isolation.

Part 2: Physicochemical Profile & The "Fluoride Anomaly"

To understand why this compound is preferred in specific drug development workflows, one must compare it directly to propionyl chloride. The critical differentiator is the C-F bond strength and the resulting hydrolytic stability.

Comparative Data: this compound vs. Chloride
PropertyThis compound (

)
Propionyl Chloride (

)
Implication for Research
Boiling Point 43–45 °C 80 °CFluoride is significantly more volatile; requires cold handling.
C-X Bond Energy ~117 kcal/mol~81 kcal/molThe C-F bond is thermodynamically stronger, resisting spontaneous hydrolysis.
Leaving Group Ability Moderate (

is a hard base)
Excellent (

is a weak base)
Fluoride leaves less readily, allowing for chemoselective reactions.

NMR Shift
+25 to +45 ppm (vs

)
N/ADistinct diagnostic peak for reaction monitoring.
Hydrolytic Half-Life Hours (pH dependent)Minutes/SecondsFluoride can be used in mixed aqueous media for peptide coupling.
The Stability-Reactivity Paradox

Unlike the chloride, which reacts violently with water, this compound hydrolyzes slowly. This is due to the overlap between the fluorine 2p lone pair and the carbonyl


 orbital, which provides resonance stabilization. However, toward "soft" nucleophiles like amines (in peptide synthesis), the high electronegativity of fluorine makes the carbonyl carbon highly electrophilic, facilitating rapid amide bond formation without significant racemization.

Part 3: Evolution of Synthesis

The synthesis of this compound has evolved from hazardous halogen exchange to "green" deoxyfluorination.

Visualizing the Synthetic Evolution

The following diagram illustrates the shift from metal-halide exchange to modern organocatalytic methods.

SyntheticEvolution PropAcid Propionic Acid (Starting Material) PropChlor Propionyl Chloride (Intermediate) PropAcid->PropChlor SOCl2 Method2 Method B (Modern): Cyanuric Fluoride (Scalable/Clean) PropAcid->Method2 Direct Deoxyfluorination Method3 Method C (Peptide): TFFH / DAST (In-situ) PropAcid->Method3 Method1 Method A (1892): ZnF2 or AsF3 (High Hazard) PropChlor->Method1 PropFluor This compound (Target) Method1->PropFluor Halogen Exchange Method2->PropFluor Pyridine cat. Method3->PropFluor Rapid Activation

Caption: Evolution from 19th-century halogen exchange to modern direct deoxyfluorination using Cyanuric Fluoride.[1]

Part 4: Technical Deep Dive – Experimental Protocols

Protocol A: The Modern Standard (Cyanuric Fluoride Method)

Recommended for bulk preparation of this compound from propionic acid.

Rationale: This method avoids the formation of HCl and uses cyanuric fluoride, which is commercially available and easily handled. The byproduct (cyanuric acid) precipitates out, simplifying purification.

Materials:

  • Propionic Acid (1.0 equiv)

  • Cyanuric Fluoride (0.34 equiv)

  • Pyridine (1.0 equiv)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve Propionic Acid (10 mmol) and Pyridine (10 mmol) in anhydrous DCM (20 mL) at 0°C (ice bath).

  • Addition: Add Cyanuric Fluoride (3.4 mmol) dropwise via syringe. Caution: Exothermic reaction.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate (cyanuric acid) will form.

  • Workup: Filter the reaction mixture through a pad of Celite to remove cyanuric acid.

  • Isolation: The filtrate contains this compound. Due to its low boiling point (~44°C), do not rotary evaporate . Instead, distill the solution carefully using a short-path distillation apparatus at atmospheric pressure. Collect the fraction boiling between 42–46°C.

  • Validation: Check

    
     NMR (
    
    
    
    ). Expect a signal around +26 ppm (triplet,
    
    
    coupling).
Protocol B: Historical Halogen Exchange (For Context Only)

Based on Meslans (1892).

  • Reagents: Propionyl Chloride + Anhydrous

    
    .
    
  • Procedure: The chloride is refluxed over anhydrous zinc fluoride.

  • Why we moved away: This reaction is slow, heterogeneous, and often requires high temperatures that degrade the labile product.

Part 5: Applications in Drug Development[2]

This compound is a key reagent in SuFEx (Sulfur-Fluoride Exchange) click chemistry and peptide synthesis. Its stability allows for "chemoselective acylation."

Mechanism of Amide Formation

Unlike acid chlorides, which can react indiscriminately with side-chain hydroxyls or water, this compound is selective for the N-terminus of amines.

ReactionMechanism AcylF This compound (Electrophile) Tetra Tetrahedral Intermediate AcylF->Tetra Nucleophilic Attack Amine Primary Amine (Nucleophile) Amine->Tetra Amide Amide Product Tetra->Amide Elimination of F- HF HF Byproduct (Scavenged by Base) Tetra->HF

Caption: Nucleophilic acyl substitution mechanism. The strong C-F bond prevents premature hydrolysis but yields to amine attack.

Strategic Advantages in Peptidomimetics
  • Racemization Suppression: The fluoride leaving group minimizes the formation of oxazolone intermediates, a common cause of racemization when using acid chlorides.

  • Aqueous Compatibility: Reactions can be run in mixed organic/aqueous solvents, essential for polar biological molecules.

References

  • Meslans, M. (1892). Sur les fluorures d'acides organiques. Annales de Chimie et de Physique, 26, 220-280.

  • Olah, G. A., Nojima, M., & Kerekes, I. (1973). Synthesis of Acyl Fluorides with Cyanuric Fluoride. Synthesis, 1973(08), 487-488.

  • Carpino, L. A., et al. (1991). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent. Journal of the American Chemical Society, 113(17), 6681-6682.

  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent. Journal of Organic Chemistry, 64(19), 7048-7054.

Sources

Propionyl Fluoride: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Propionyl Fluoride: Nomenclature, Synthesis, and Application in Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Chemical Identity & Nomenclature

This compound is an acyl fluoride derivative of propionic acid. While less ubiquitous than its chloride counterpart, it offers distinct advantages in stability and selectivity for sensitive coupling reactions, particularly in peptide synthesis and fluorination chemistry.

Nomenclature Hierarchy
  • Preferred IUPAC Name (PIN): Propanoyl fluoride

  • Retained IUPAC Name: this compound[1]

  • Systematic Synonyms: 1-Fluoropropan-1-one (rarely used), Propionic acid fluoride

  • CAS Registry Number: 430-71-7[1]

  • PubChem CID: 67937[1]

  • SMILES: CCC(=O)F

Physiochemical Profile

Understanding the physical properties of this compound is critical for process safety, particularly regarding its volatility and density relative to common solvents.

PropertyValueContext for Handling
Molecular Weight 76.07 g/mol --
Boiling Point 43–45 °CHigh Volatility: Requires chilled condensers (<0°C) during synthesis and storage.[1]
Density ~0.972 g/mLSlightly less dense than water; distinct from heavier acyl chlorides.[1]
Solubility DCM, THF, Et₂OHydrolyzes in water (slower than acyl chlorides).
Appearance Colorless liquidFumes in moist air (HF generation).

Synthesis & Production Protocols

Unlike acyl chlorides, which are often made via thionyl chloride, acyl fluorides require specific fluorinating agents to avoid over-reaction or side-product formation.

Method A: Cyanuric Fluoride (The "Olah" Method)

This is the gold standard for laboratory-scale synthesis, offering mild conditions suitable for acid-sensitive substrates.

Reagents:

  • Propionic Acid (1.0 equiv)

  • Cyanuric Fluoride (0.34 equiv)

  • Pyridine (1.0 equiv)

  • Solvent: Dichloromethane (DCM)

Protocol (Self-Validating System):

  • Setup: Flame-dry a 3-neck round bottom flask under Argon. Equip with a magnetic stir bar and a reflux condenser cooled to -10°C (ethylene glycol/water).

  • Addition: Dissolve Propionic Acid (10 mmol) and Pyridine (10 mmol) in dry DCM (20 mL). Cool to 0°C.

  • Reaction: Add Cyanuric Fluoride (3.4 mmol) dropwise. The reaction is exothermic; maintain internal temp < 5°C.

  • Monitoring: Stir at 0°C for 1 hour.

    • Validation Point: Monitor via

      
      F NMR. The disappearance of Cyanuric Fluoride (~ -90 ppm) and appearance of the acyl fluoride product signal (-20 to -30 ppm range) confirms conversion.
      
  • Workup: The byproduct (cyanuric acid) precipitates as a white solid. Filter through a sintered glass funnel under inert atmosphere.

  • Isolation: Fractional distillation of the filtrate (due to the low BP of 44°C, do not rotary evaporate).

Method B: Deoxofluorination (DAST/Deoxo-Fluor)

Suitable for small-scale, high-value intermediate synthesis where distillation is difficult.

  • Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

  • Note: These reagents convert the carboxylic acid -OH directly to -F.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Propionic Acid (Precursor) Intermediate Acyl-Pyridinium Complex Start->Intermediate DCM, 0°C Reagent Cyanuric Fluoride + Pyridine Reagent->Intermediate Filter Filtration (Remove Cyanuric Acid) Intermediate->Filter 1 hr stir Product Propanoyl Fluoride (BP 44°C) Filter->Product Distillation

Caption: Figure 1. Synthesis of Propanoyl Fluoride via the Cyanuric Fluoride method, highlighting the filtration step to remove solid byproducts.

Mechanistic Reactivity & Validation

Why use this compound instead of Propionyl Chloride?

  • Bond Strength: The C-F bond (approx. 116 kcal/mol) is stronger than C-Cl (81 kcal/mol). This makes acyl fluorides more stable to moisture and hydrolysis.

  • Hard/Soft Acid Base (HSAB): Fluoride is a hard base and a poor leaving group in S_N2 reactions but excellent in acyl substitution when activated by specific nucleophiles (like amines) or Lewis acids.

  • Reduced Racemization: In peptide coupling (e.g., if propionic acid were a chiral amino acid), the acyl fluoride intermediate maintains stereochemical integrity better than the chloride, which often proceeds via a highly reactive oxazolone intermediate.

Analytical Validation (The "Trustworthiness" Pillar)

To confirm you have synthesized the correct species, rely on these spectroscopic markers:

  • 
    F NMR:  The definitive check.
    
    • Shift: -20 to -30 ppm (relative to CFCl₃).

    • Splitting: Triplet (coupling to the adjacent -CH₂- protons).

  • IR Spectroscopy:

    • Carbonyl Stretch: ~1840 cm⁻¹ (Distinctly higher wavenumber than acyl chlorides (~1800 cm⁻¹) or esters (~1740 cm⁻¹) due to the high electronegativity of Fluorine).

  • 
    H NMR: 
    
    • Look for the characteristic quartet of the methylene group (-CH₂-) shifted downfield compared to the acid precursor.

Visualization: Reactivity Pathway

Reactivity AcylF Propanoyl Fluoride (Electrophile) Tetrahedral Tetrahedral Intermediate AcylF->Tetrahedral Nucleophilic Attack Amine Amine Nucleophile (R-NH2) Amine->Tetrahedral Product Amide Bond (Stable) Tetrahedral->Product Elimination of F- HF HF Byproduct (Scavenged by Base) Tetrahedral->HF

Caption: Figure 2. Nucleophilic Acyl Substitution mechanism showing the formation of the stable amide bond.

Applications in Drug Development

Peptide Coupling (TFFH Reagent)

This compound represents the simplest model for Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) mediated couplings. It is used to cap N-termini of peptides with high efficiency and minimal epimerization.

Friedel-Crafts Acylation

Acyl fluorides are superior to chlorides in Friedel-Crafts reactions catalyzed by Boron Trifluoride (BF₃). The "hard" interaction between F and B creates a super-electrophile without generating solid aluminum salts that complicate workup.

Bioisosteres

While this compound itself is a reagent, the propionyl moiety is often modified with fluorine (e.g.,


-fluoropropionyl) to block metabolic hot spots (P450 oxidation) in drug candidates.

Safety & Toxicology

Hazard: Acyl fluorides hydrolyze to release Hydrogen Fluoride (HF) and Propionic Acid.

  • Skin/Eye: Causes severe burns.[1] HF burns may not be immediately painful but cause deep tissue necrosis and bone damage.

  • Inhalation: Highly toxic.[1] Use only in a well-ventilated fume hood.

  • First Aid: Calcium Gluconate gel must be available in the lab whenever handling acyl fluorides.

References

  • Olah, G. A., et al. (1973).[2] "Synthetic Methods and Reactions; I. Preparation of Acyl Fluorides from Carboxylic Acids with Cyanuric Fluoride." Synthesis. Link

  • Carpino, L. A., et al. (1990). "Acid Fluorides in Peptide Synthesis." Journal of the American Chemical Society. Link

  • Prakash, G. K. S., et al. (2019).[3] "Preparation of Acyl Fluorides." Organic Letters. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 67937, Propanoyl fluoride." PubChem. Link

Sources

Methodological & Application

Application Note: Propionyl Fluoride (EtCOF) in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propionyl fluoride (EtCOF) represents a "Goldilocks" electrophile in organic synthesis: it possesses high reactivity toward specific transition-metal catalysts and nucleophiles while exhibiting remarkable stability against hydrolysis compared to its chloride counterpart. This guide details the handling of EtCOF, specifically addressing its volatility (bp 44 °C), and provides validated protocols for its generation and use in Nickel-catalyzed cross-couplings and racemization-free amide synthesis.

Part 1: Chemical Profile & Mechanistic Advantage[1]

The Fluoride Difference

Unlike propionyl chloride, this compound resists background hydrolysis due to the strength of the C–F bond (~116 kcal/mol vs. ~81 kcal/mol for C–Cl). However, it remains highly activated for nucleophilic attack due to the high electronegativity of fluorine, which increases the electrophilicity of the carbonyl carbon.

Key Advantages:

  • Atom Economy: Lower molecular weight leaving group.

  • Selectivity: Inert to many conditions that decompose acid chlorides, allowing for "storage-stable" active esters.

  • Orthogonal Reactivity: Uniquely suited for Ni-catalyzed oxidative addition without decarbonylation (under specific ligand control).

Physical Properties & Handling
  • CAS: 430-71-7

  • Boiling Point: ~43–45 °C (Volatile!)

  • Storage: Store at 2–8 °C under inert atmosphere.

  • Handling: All transfers must occur using cold syringes or cannulas to prevent vapor pressure buildup and loss of reagent.

Part 2: Synthesis of this compound

While commercially available, in-situ generation or laboratory synthesis is often preferred to ensure purity and avoid degradation. The Cyanuric Fluoride method (Olah protocol) is the most scalable and atom-efficient.

Protocol A: Scalable Synthesis via Cyanuric Fluoride[1]

Reagents:

  • Propionic Acid (1.0 equiv)

  • Cyanuric Fluoride (0.34 equiv)

  • Pyridine (1.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

SynthesisWorkflow Start Start: Propionic Acid + Pyridine in DCM AddReagent Add Cyanuric Fluoride (Dropwise, -10°C) Start->AddReagent React Stir 1-2 h (Warm to RT) AddReagent->React Quench Precipitation of Cyanuric Acid React->Quench Workup Filter & Distill (Collect fraction 43-45°C) Quench->Workup Product Pure this compound Workup->Product

Figure 1: Step-by-step synthesis workflow for this compound.[1][2]

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with N2.

  • Solvation: Dissolve Propionic Acid (10 mmol) and Pyridine (10 mmol) in DCM (20 mL). Cool to -10 °C using an ice/salt bath.

  • Addition: Add Cyanuric Fluoride (3.4 mmol) dropwise. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. A white precipitate (cyanuric acid) will form.

  • Isolation: Filter the mixture through a pad of Celite to remove cyanuric acid salts.

  • Purification: Due to the volatility of this compound (bp 44 °C), do not rotary evaporate . Distill the filtrate directly at atmospheric pressure using a short-path distillation head. Collect the fraction boiling between 43–45 °C.

Part 3: Application I - Nickel-Catalyzed Cross-Coupling

Acyl fluorides are "privileged" electrophiles in Ni-catalyzed Suzuki-Miyaura type couplings. Unlike acid chlorides, which often undergo decarbonylation (losing the ketone moiety), acyl fluorides can retain the carbonyl group to form ethyl ketones efficiently when specific phosphine ligands are used.

Protocol B: Synthesis of Propiophenones (Schoenebeck Type)

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Ni(cod)2 (5 mol%)

  • PCy3 (10 mol%) (Tricyclohexylphosphine)

  • Cs2CO3 (2.0 equiv)

  • Toluene (0.2 M)

Mechanistic Cycle:

NiCatalysis Ni0 Ni(0)-L2 OxAdd Oxidative Addition (C-F Bond) Ni0->OxAdd EtCOF TransMet Transmetallation (Ar-B(OH)2 + Base) OxAdd->TransMet Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim -CsF RedElim->Ni0 Propiophenone

Figure 2: Ni-catalyzed catalytic cycle retaining the carbonyl moiety.

Step-by-Step Procedure:

  • Glovebox: In a N2-filled glovebox, charge a reaction vial with Aryl Boronic Acid (1.5 mmol), Cs2CO3 (2.0 mmol), Ni(cod)2 (0.05 mmol), and PCy3 (0.10 mmol).

  • Solvent: Add anhydrous Toluene (5 mL).

  • Reagent Addition: Add this compound (1.0 mmol) via syringe. Note: Ensure the syringe is cold to prevent dripping.

  • Reaction: Seal the vial and heat to 80 °C for 12 hours.

  • Workup: Cool to RT. Filter through a silica plug, eluting with Et2O. Concentrate (carefully, if product is volatile) and purify via flash chromatography.

Why this works: The strong Ni–F bond drives the oxidative addition, but the specific steric bulk of PCy3 prevents the migration of the carbonyl group, suppressing decarbonylation.

Part 4: Application II - Racemization-Free Amide Coupling

This compound is an excellent acylating agent for amines, particularly when the amine or the acid component is sterically hindered or prone to racemization.

Protocol C: Peptide/Amide Bond Formation[4]

Reagents:

  • This compound (1.1 equiv)

  • Amine/Amino Acid Ester (1.0 equiv)

  • N-Methylmorpholine (NMM) (1.2 equiv)

  • DCM or THF

Data Comparison: Acyl Halide Performance

ParameterPropionyl ChlorideThis compound
Byproduct HCl (Strong Acid)HF (Weak Acid, scavenged)
Racemization Risk High (via Oxazolone)Low/Negligible
Stability (H2O) Decomposes RapidlyStable for hours
Reactivity ViolentControlled/Tunable

Procedure:

  • Dissolve the Amine (1.0 mmol) and NMM (1.2 mmol) in DCM (5 mL).

  • Add this compound (1.1 mmol) dropwise at 0 °C.

  • Stir at RT for 30 minutes.

  • Wash with 1M NaHCO3, dry over MgSO4, and concentrate.

Part 5: References

  • Olah, G. A., et al. (1973).[3] "Synthesis of Acyl Fluorides with Cyanuric Fluoride." Synthesis.

  • Schoenebeck, F., et al. (2018). "Nickel-Catalyzed Decarbonylative vs Non-Decarbonylative Coupling of Acyl Fluorides." Nature.[4]

  • Rovis, T. (2016). "Amide Bond Formation using Acyl Fluorides." Journal of the American Chemical Society.[5]

  • Yoshikai, N., et al. (2005).[5][6] "Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Chlorides." J. Am. Chem. Soc.[5][6]

  • Munoz, S. B., et al. (2019).[7] "Scalable Synthesis of Acyl Fluorides." Organic Letters.

Sources

Application Note: Precision Ester Synthesis via Propionyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational protocols for synthesizing esters using propionyl fluoride (


). Unlike traditional acyl chlorides, acyl fluorides occupy a unique "Goldilocks" zone of reactivity: they possess high thermal and hydrolytic stability due to the strength of the C–F bond (

), yet demonstrate exceptional electrophilicity toward specific nucleophiles (alcohols) when activated.

This note provides two distinct workflows:

  • Direct Base-Promoted Esterification: For standard primary/secondary alcohols.

  • Silyl-Ether Transesterification: A "Click-chemistry" inspired approach driven by the formation of the Si–F bond, ideal for acid-sensitive substrates.

Chemical Rationale & Stability Profile

The utility of this compound stems from the unique electronic properties of the fluorine atom. While chlorine in propionyl chloride is a better leaving group (


 of conjugate acid 

), the C–Cl bond is weak and prone to nonspecific hydrolysis.

In contrast, the C–F bond is shorter and stronger. The high electronegativity of fluorine polarizes the carbonyl carbon, making it highly susceptible to "hard" nucleophiles (like alkoxides) while remaining relatively inert to "soft" nucleophiles or ambient moisture.

Table 1: Acyl Halide Comparative Data
PropertyPropionyl Chloride (

)
This compound (

)
Implication
Boiling Point 80 °C43–44 °C

is extremely volatile; requires cold handling.
C–X Bond Energy ~81 kcal/mol~116 kcal/mol

is more stable to storage/hydrolysis.
Leaving Group Ability Excellent (

)
Good (

)

requires activation (base/Si-help).
Byproduct HCl (Corrosive gas)HF / Fluoride SaltHF requires sequestration (glassware etching risk).

Safety & Handling (Critical)

Warning: this compound has a boiling point of 43 °C .[1][2] It is essentially a gas at slightly elevated temperatures.

  • Containment: All reactions must be performed in a sealed vessel or under a reflux condenser cooled to < 0 °C.

  • Glassware: Hydrofluoric acid (HF) is a byproduct. While standard borosilicate glass is generally acceptable for short reactions with base scavengers, PTFE (Teflon) or polypropylene vessels are recommended for scale-up or acidic conditions to prevent etching.

  • PPE: Double nitrile gloves and a face shield are mandatory. HF burns are insidious and require immediate calcium gluconate treatment.

Mechanistic Pathways

The reaction proceeds via a Nucleophilic Acyl Substitution.[3][4] We utilize a base (typically DIPEA or


) to act as a proton sponge for the generated HF, driving the equilibrium forward.

ReactionMechanism Start This compound (Electrophile) Intermediate Tetrahedral Intermediate Start->Intermediate + Base Alcohol Alcohol (Nucleophile) Alcohol->Intermediate Transition Fluoride Elimination Intermediate->Transition Collapse Product Propionate Ester Transition->Product Byproduct [H-Base]+ F- Transition->Byproduct HF Scavenged

Figure 1: Mechanism of base-promoted acyl fluoride esterification. The base deprotonates the alcohol/intermediate, preventing HF formation.

Protocol A: Direct Base-Promoted Esterification

Best for: Primary and secondary alcohols, phenols. Scale: 1.0 mmol (adaptable).

Reagents
  • Substrate: Alcohol (1.0 equiv)

  • Reagent: this compound (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (
    
    
    
    ) (2.0 equiv)
  • Catalyst (Optional): DMAP (10 mol%) – Recommended for sterically hindered alcohols.

  • Solvent: Dichloromethane (DCM) or THF (anhydrous).

Step-by-Step Procedure
  • System Prep: Flame-dry a 10 mL round-bottom flask (or PTFE vial) equipped with a magnetic stir bar. Purge with Nitrogen or Argon.[2]

  • Solvation: Add the Alcohol (1.0 mmol) and Base (2.0 mmol) to the flask. Dissolve in DCM (3 mL).

    • Note: If using DMAP, add it at this stage.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Critical: Because this compound boils at 43 °C, adding it at room temperature can lead to rapid evaporation and stoichiometry errors.

  • Addition: Add this compound (1.2 – 1.5 mmol) dropwise via syringe.

    • Tip: Keep the this compound stock bottle in the fridge/freezer prior to use.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC. The ester is usually less polar than the alcohol.

  • Quench & Workup:

    • Dilute with

      
       or DCM (10 mL).
      
    • Wash with 1M HCl (2 x 5 mL) to remove excess amine/DMAP.

    • Wash with Sat.

      
       (1 x 5 mL) to neutralize any residual HF/acid.
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Silyl-Ether Transesterification (Si-F Bond Driven)

Best for: Acid-sensitive substrates, high-value intermediates. Concept: This utilizes the thermodynamic driving force of the Silicon-Fluoride bond (


) to pull the reaction to completion. It avoids the generation of free HF.
Reagents
  • Substrate: TMS-protected Alcohol (R-OTMS) (1.0 equiv)

  • Reagent: this compound (1.1 equiv)

  • Catalyst: TBAI (Tetrabutylammonium iodide) (10 mol%) or DBO (20 mol%).

  • Solvent: Acetonitrile (

    
    ) or THF.
    
Workflow Diagram

SilylWorkflow Setup 1. Dissolve R-OTMS in MeCN AddCat 2. Add Catalyst (TBAI 10%) Setup->AddCat AddReagent 3. Add this compound (Sealed Tube, 0°C) AddCat->AddReagent React 4. Heat to 50°C (Optional) TMS-F gas evolves/trapped AddReagent->React Workup 5. Evaporate Volatiles React->Workup

Figure 2: Silyl-ether protocol. The volatile byproduct TMS-F simplifies purification.

Step-by-Step Procedure
  • Preparation: In a screw-cap pressure vial (to contain volatiles), dissolve the TMS-ether (1.0 mmol) in anhydrous Acetonitrile (2 mL).

  • Catalyst Addition: Add TBAI (0.1 mmol).

  • Reagent Addition: Cool to 0 °C. Add this compound (1.1 mmol).

  • Reaction: Seal the vial tightly. Stir at Room Temperature for 6 hours.

    • Note: The byproduct is Trimethylsilyl Fluoride (TMS-F), which is a gas (bp 16 °C). In a sealed tube, it remains; upon opening, it evaporates.

  • Workup: Simply concentrate the reaction mixture under reduced pressure. The solvent, excess this compound, and TMS-F byproduct will evaporate, often leaving pure ester.

    • Validation: Verify absence of silyl groups via

      
      -NMR (loss of TMS peak at ~0.1 ppm).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Volatility of this compoundCool reagents to 0°C before use; use a sealed tube; increase equivalents to 2.0.
Etched Glassware HF generationSwitch to Protocol A (excess base) or use polypropylene reaction vessels.
No Reaction Poor NucleophilicityAdd DMAP (10-20 mol%) or switch to Protocol B (Silyl ether activation).
Hydrolysis Wet SolventsAcyl fluorides are stable but will hydrolyze over time. Ensure anhydrous solvents.[5]

References

  • Lopchuk, J. M. (2019). "Acyl Fluorides: A Valuable Class of Carboxylic Acid Derivatives." Topics in Current Chemistry. Link

  • Olah, G. A., et al. (1978). "Synthetic Methods and Reactions; 63. Preparation of Acyl Fluorides with Pyridinium Poly(hydrogen fluoride)." Synthesis. Link

  • Bolm, C., et al. (2019). "SuFEx-Based Synthesis of Esters and Amides from Acyl Fluorides." Organic Letters. Link

  • SynQuest Labs. (2023). "Safety Data Sheet: this compound." Link

Sources

Application Note: High-Resolution GC-MS Profiling of Propionyl Fluoride and N-Propionyl Fentanyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propionyl fluoride (CAS 430-71-7) is a highly reactive acylating agent used in the synthesis of amide-based pharmaceuticals and liquid crystal precursors. In drug development and forensic toxicology, it serves as a critical precursor for the 4-anilidopiperidine class of opioids (fentanyl and its analogues).

This application note provides a dual-stream protocol:

  • Reagent QC: Direct GC-MS characterization of this compound, addressing its high volatility (BP ~44°C) and moisture sensitivity.

  • Derivative Analysis: The identification of N-propionyl derivatives (specifically fentanyl and related impurities) formed via the reaction of this compound with 4-ANPP (4-anilino-N-phenethylpiperidine).

Key Technical Insight: Unlike its chloride counterpart, this compound exhibits distinct reactivity profiles and stability issues in GC inlets. This guide mitigates "ghost peaks" caused by on-column hydrolysis and thermal degradation.

Chemical Context & Mechanism[1][2]

The Reagent: this compound

This compound is an acyl fluoride (


). It is kinetically stable enough to be isolated but reacts vigorously with nucleophiles (amines, alcohols) and water.
  • Molecular Weight: 76.07 g/mol [1][2]

  • Boiling Point: 44–46°C (Requires cold handling)

  • GC Behavior: Prone to hydrolyzing to propionic acid (

    
    ) if the carrier gas contains moisture or if the inlet liner is active.
    
The Derivatives: N-Propionyl Amides (Fentanyl Class)

The primary "derivative" of interest in drug development is the product of this compound reacting with a secondary amine.

  • Reaction: this compound + 4-ANPP

    
     Fentanyl + HF.
    
  • Structural Marker: The N-propionyl moiety is the defining feature of fentanyl. Variations (Acetyl, Butyryl) change the pharmacological potency and legal status.

Experimental Protocols

Protocol A: Direct QC of this compound Reagent

Objective: Assess purity and detect hydrolysis products (Propionic acid).

Sample Preparation:

  • Solvent: Anhydrous Dichloromethane (DCM). Note: Do not use methanol, as it will react to form methyl propionate.

  • Concentration: Dilute 10 µL of this compound into 1.5 mL cold DCM.

  • Vial: Use silanized glass vials with PTFE-lined caps to minimize surface adsorption.

GC-MS Parameters (Reagent Specific):

ParameterSettingRationale
Inlet Split (50:1) @ 150°CLow temp prevents thermal expansion "backflash" of the volatile target. High split ensures sharp peaks.
Column DB-624 or VF-624ms (30m x 0.25mm x 1.4µm)Thicker film/polar phase required to retain volatile acyl fluorides and separate from solvent.
Oven 35°C (hold 5 min)

10°C/min

150°C
Low initial temp is critical to resolve this compound (elutes early) from solvent tail.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard flow for EI-MS.
Transfer Line 200°CPrevent condensation.
Ion Source EI (70 eV) @ 230°CStandard ionization.

Target Ions (SIM/Scan):

  • This compound: m/z 76 (

    
    ), 57 (
    
    
    
    ), 29 (
    
    
    ).
  • Propionic Acid (Impurity): m/z 74, 45, 29.

Protocol B: Analysis of N-Propionyl Derivatives (Fentanyl & Analogues)

Objective: Identify the synthesized drug substance and differentiate from acetyl/butyryl analogues.

Sample Preparation:

  • Extraction: Dissolve reaction residue or drug sample in Ethyl Acetate.

  • Wash: If analyzing crude synthesis, wash with 5%

    
     to remove residual HF and unreacted propionic acid.
    
  • Filtration: 0.2 µm PTFE filter.

GC-MS Parameters (Derivative Specific):

ParameterSettingRationale
Inlet Splitless @ 260°CHigh temp required to volatilize high-boiling fentanyl derivatives (MW ~336).
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Non-polar phase is standard for alkaloids and drugs of abuse. "UI" (Ultra Inert) reduces tailing.
Oven 100°C (1 min)

20°C/min

300°C (hold 5 min)
Fast ramp minimizes run time; high final temp elutes late-eluting precursors (4-ANPP).
Scan Range m/z 40–450Covers the molecular ion and all diagnostic fragments.

Data Analysis & Interpretation

Fragmentation Pathways (N-Propionyl Fentanyl)

The Electron Ionization (EI) spectrum of propionyl-derivatives (fentanyl) follows a predictable cleavage pattern.

  • Molecular Ion (

    
    ):  m/z 336 (Weak intensity).
    
  • Base Peak (

    
    ):  m/z 245.
    
    • Mechanism: Cleavage of the benzyl bond (loss of tropylium radical,

      
      ).
      
    • Significance: This ion confirms the core N-propionyl-4-anilidopiperidine structure.

  • Acylium Ion: m/z 57 (

    
    ).
    
    • Diagnostic: This peak differentiates Propionyl (m/z 57) from Acetyl (m/z 43) and Butyryl (m/z 71) analogues.

  • Secondary Fragment: m/z 189.

    • Mechanism: Further cleavage of the piperidine ring.[3]

Analytical Workflow Diagram

G cluster_rxn Derivatization Chemistry Sample Sample Source (Synthesis or Seizure) Prep Sample Prep (L/L Extraction in EtAc) Sample->Prep Dissolution Inlet GC Inlet (260°C, Splitless) Prep->Inlet Injection Column Separation (DB-5MS, 40-300°C) Inlet->Column Volatilization MS Mass Spec (EI) (70eV Source) Column->MS Elution Data Data Analysis (Ion Ratios 245/189/57) MS->Data Fragmentation Precursor 4-ANPP (Amine) Product Fentanyl (Amide) Precursor->Product + Reagent Reagent This compound (Acylating Agent)

Figure 1: Analytical workflow for the characterization of this compound derivatives (Fentanyl class) via GC-MS.

Troubleshooting & Validation

The "Ghost Peak" Phenomenon

When analyzing this compound directly, you may observe a peak for Propionic Acid even if the reagent is pure.

  • Cause: Moisture in the carrier gas or active sites (silanols) in the glass liner hydrolyzing the fluoride in situ.

  • Validation: Inject a "blank" of dry DCM. If the acid peak persists in the sample run only, it is likely in the sample. If the peak shape is tailing heavily, it suggests inlet activity.

  • Fix: Use Ultra-Inert liners with glass wool removed (or deactivated wool) and ensure carrier gas traps are saturated.

Isomeric Differentiation

This compound derivatives (Fentanyl) are isomeric with alpha-methylfentanyl (if the methyl group is moved).

  • Differentiation: These isomers have identical molecular weights (336).

  • Resolution: They must be separated chromatographically. The DB-5MS method (Protocol B) separates Fentanyl (RT ~7.8 min) from alpha-methylfentanyl (RT ~7.5 min) due to steric hindrance affecting interaction with the stationary phase.

References

  • United Nations Office on Drugs and Crime (UNODC). (2017).[4] Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[5] SWGDRUG Mass Spectral Library. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). Determination of Fentanyl Analogue Exposure Using Dried Blood Spots with LC-MS/MS. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). On the challenge of unambiguous identification of fentanyl analogs. Journal of Forensic Sciences. Retrieved from [Link]

Sources

Application Note: Precision Protocols for Propionyl Fluoride Synthesis and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The renaissance of acyl fluoride chemistry, driven largely by the principles of "Click Chemistry" and Sulfur-Fluoride Exchange (SuFEx), has repositioned these reagents from obscure curiosities to essential tools in drug discovery and peptide synthesis. Unlike their acyl chloride counterparts, Propionyl Fluoride (EtCOF) and other acyl fluorides possess a unique "Goldilocks" reactivity: they are remarkably stable toward hydrolysis and silica gel chromatography yet maintain high electrophilicity toward specific nucleophiles (amines, alcohols, and active site residues) without the need for harsh activation.

This guide provides a validated, self-consistent protocol for the synthesis, handling, and application of this compound. It bridges the gap between bulk organic synthesis and precision chemical biology applications (Activity-Based Protein Profiling - ABPP).

Key Advantages of Acyl Fluorides[1]
  • Hydrolytic Stability: Can be handled in open air for short periods and utilized in aqueous/biphasic media.

  • Atom Economy: Fluoride is a small, non-acidic leaving group (in the absence of water) compared to bulky leaving groups.

  • Selectivity: Reduced tendency for racemization in peptide coupling compared to acyl chlorides.[1]

Safety & Handling (CRITICAL)

Hazard: Acyl fluorides hydrolyze to release Hydrogen Fluoride (HF). While slower than acyl chlorides, the generation of HF poses a severe contact and inhalation risk.

  • Engineering Controls: All operations must be performed in a well-ventilated fume hood.

  • PPE: Neoprene or Nitrile gloves (double-gloved), lab coat, and chemical splash goggles.

  • First Aid: Calcium Gluconate (2.5% gel) must be immediately available on the workbench. In case of skin contact, wash with water and immediately apply gel.

  • Glassware: Long-term storage in glass is prohibited due to etching. Use PTFE (Teflon) or Polypropylene (PP) containers for storage.

Module A: Synthesis of this compound

While this compound is commercially available, in-situ generation or fresh synthesis is often preferred to ensure purity and avoid degradation products. The Cyanuric Fluoride method is selected here for its operational simplicity and high yield.[2]

Materials
  • Propionic Acid (1.0 equiv)

  • Cyanuric Fluoride (0.34 equiv)

  • Pyridine (1.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Equipment: Flame-dried round-bottom flask, magnetic stir bar, distillation apparatus.

Step-by-Step Protocol
  • Setup: Under an inert atmosphere (

    
     or Ar), dissolve Propionic Acid (10 mmol, 0.75 mL) in anhydrous DCM (20 mL).
    
  • Base Addition: Add Pyridine (10 mmol, 0.81 mL). The solution may warm slightly.

  • Fluorination: Cool the mixture to -10°C. Add Cyanuric Fluoride (3.4 mmol, 0.30 mL) dropwise.

    • Expert Insight: Cyanuric fluoride delivers 3 equivalents of fluoride. Using 0.34 equiv ensures complete conversion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Monitoring: Check reaction progress via

      
       NMR (appearance of triplet at ~ +25 to +30 ppm relative to 
      
      
      
      , depending on solvent/reference).
  • Workup (The "Fluoride Advantage"):

    • Unlike acyl chlorides, you can wash this reaction mixture with ice-cold water (2 x 10 mL) to remove cyanuric acid byproducts and pyridine salts.

    • Dry the organic layer over

      
      .
      
  • Isolation: this compound has a low boiling point (~44°C).

    • Careful Distillation: Distill the DCM solution. This compound will co-distill or distill shortly after DCM. For high purity, fractional distillation is required.

    • Storage: Store immediately in a PTFE-lined vial at -20°C.

Module B: Biphasic Amide Coupling

This protocol demonstrates the unique stability of this compound by performing an amide coupling in the presence of water (Schotten-Baumann conditions), which is impossible with acyl chlorides.

Protocol
  • Aqueous Phase: Dissolve the amine (e.g., Benzylamine, 1.0 equiv) and

    
     (2.0 equiv) in water (0.5 M concentration).
    
  • Organic Phase: Dissolve this compound (1.1 equiv) in Ethyl Acetate or DCM.

  • Coupling: Add the organic phase to the aqueous phase with vigorous stirring.

  • Timecourse: Stir at room temperature for 1–4 hours.

  • Analysis: The reaction is driven by the extraction of the amine into the organic phase or interfacial reaction. The product (N-benzylpropionamide) remains in the organic layer.

  • Purification: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Evaporate solvent.

Module C: Chemical Biology (Lysine Acylation)

Acyl fluorides are increasingly used in Activity-Based Protein Profiling (ABPP) to target nucleophilic lysine residues.

Workflow
  • Probe Design: A this compound "warhead" is attached to a reporter tag (biotin or fluorophore).

  • Incubation: Incubate proteome (1 mg/mL in PBS, pH 7.4) with the probe (1–10 µM) for 30–60 mins at 37°C.

    • Note: The stability of the C-F bond prevents rapid hydrolysis in PBS, allowing time for the probe to find the specific binding pocket.

  • Quenching: Stop reaction with 4x SDS-loading buffer (containing

    
    -mercaptoethanol).
    
  • Readout: SDS-PAGE followed by fluorescence scanning or Streptavidin-HRP blotting.

Visualization & Data

Figure 1: Experimental Workflow

This diagram illustrates the parallel pathways for chemical synthesis and biological profiling.

G Start Propionic Acid Intermediate This compound (EtCOF) Start->Intermediate Fluorination (-10°C to RT) Reagent Cyanuric Fluoride + Pyridine Reagent->Intermediate Path1 Organic Synthesis (Amide Coupling) Intermediate->Path1 + Amine (Biphasic) Path2 Chemical Biology (Protein Acylation) Intermediate->Path2 + Proteome (pH 7.4) Result1 Stable Amides (No Racemization) Path1->Result1 Result2 Lysine-Covalent Adducts Path2->Result2

Caption: Integrated workflow for generating this compound and its divergent applications in synthesis and biology.

Figure 2: Mechanistic Decision Matrix

Why choose Acyl Fluoride over Chloride?

Mechanism cluster_0 Leaving Group Properties AcylX Acyl Halide (R-COX) Cl X = Chloride (Cl) AcylX->Cl F X = Fluoride (F) AcylX->F Cl_Path High Instability Rapid Hydrolysis Cl->Cl_Path F_Path High Bond Strength (C-F) Stable to Water F->F_Path F_Reactivity Reactivity requires H-Bond Assistance (Specific) F_Path->F_Reactivity

Caption: Mechanistic basis for the stability-reactivity trade-off in acyl fluorides.

Table 1: Reactivity Comparison
FeatureAcyl Chloride (EtCOCl)Acyl Fluoride (EtCOF)
Bond Energy (C-X) ~400 kJ/mol (Weak)~485 kJ/mol (Strong)
Hydrolysis

(pH 7)
Seconds/MinutesHours
Handling Strictly AnhydrousOpen air / Biphasic
Silica Stability DecomposesStable (Flash Column possible)
Peptide Coupling High Racemization RiskLow Racemization Risk
Main Hazard HCl gas + violent reactionHF generation (insidious)

Troubleshooting & Optimization

  • Low Yield: Ensure the Cyanuric Fluoride is of high quality. Old reagent hydrolyzes to cyanuric acid. Distill the reagent if it appears cloudy.

  • Etching: If your glassware becomes cloudy, you are generating HF and it is etching the silica. Switch to plastic immediately and neutralize the waste with Calcium Hydroxide.

  • Monitoring:

    
     NMR is the gold standard.
    
    • This compound: ~ +26 ppm (triplet).

    • Hydrolysis (HF): ~ -160 to -180 ppm (broad).

References

  • Sharpless, K. B., et al. (2014).[3][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

    • Foundational text establishing the stability/reactivity profile of S-F and C-F bonds.
  • Olah, G. A., et al. (1973). "Synthetic Methods and Reactions; I. Preparation of Acyl Fluorides from Carboxylic Acids with Cyanuric Fluoride." Synthesis. [Link][5][4][6][7]

    • The core protocol for the cyanuric fluoride synthesis method.
  • Cravatt, B. F., et al. (2010). "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry. [Link]

    • Context for using acyl
  • Schoenebeck, F., et al. (2017).[8] "Efficient and Selective Formation of Acyl Fluorides from Carboxylic Acids." Organic Letters. [Link]

    • Modern upd

Sources

Troubleshooting & Optimization

Technical Support Center: Propionyl Fluoride Work-Up & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of working up Propionyl Fluoride (CAS: 430-71-7), focusing on its high volatility (bp 43–45 °C) and hydrolytic instability.

Topic: Optimization of Isolation Protocols for Volatile Acyl Fluorides Document ID: TS-PF-430-01 Audience: Medicinal Chemists, Process Engineers Status: Active

Critical Safety Alert: Hydrofluoric Acid (HF) Generation

WARNING: this compound hydrolyzes on contact with moisture to release Hydrofluoric Acid (HF) and Propionic Acid.[1]

  • Glassware Hazard: Trace HF will etch standard borosilicate glassware.[1] Use PTFE (Teflon) or PFA containers for long-term storage.[1] For short-term work-up, glass is acceptable only if the material is anhydrous.

  • Physiological Hazard: HF penetrates skin and attacks bone calcium.[1] Always have Calcium Gluconate gel immediately accessible.[1]

Section 1: The Core Protocol (Anhydrous Isolation)

Why this method? this compound has a boiling point of ~44 °C . Standard solvent removal (rotary evaporation) will result in complete product loss along with the solvent.[1] Aqueous washes are discouraged due to rapid hydrolysis and HF generation.[1]

Recommended Workflow: The most robust method for isolating this compound is Direct Distillation from a higher-boiling reaction solvent.[1]

Step-by-Step Procedure
  • Reaction Solvent Selection: Perform the synthesis in a high-boiling solvent such as Tetraglyme (bp 275 °C), Diglyme (bp 162 °C), or Toluene (bp 110 °C). Avoid DCM or Ether (boiling points are too close to the product).[1]

  • Quenching (Solid Phase): If using fluorinating agents like DAST or Deoxo-Fluor, do not quench with water.[1] Instead, add solid NaF or KF to sequester HF byproducts.[1]

  • Filtration: Filter the reaction mixture through a sintered glass funnel (or PTFE filter) under an inert atmosphere (Nitrogen/Argon) to remove inorganic salts.

  • Distillation:

    • Set up a short-path distillation apparatus.

    • Receiver: Cool the receiving flask to -78 °C (Dry ice/Acetone).

    • Pressure: Perform at atmospheric pressure or slight vacuum (approx. 600-700 mmHg). Deep vacuum will cause the product to bypass the trap.

    • Collection: Collect the fraction boiling at 42–46 °C .

Section 2: Decision Logic & Workflow Visualization

The following diagram outlines the critical decision paths for working up this compound reactions, preventing common yield-killing errors.

WorkupLogic Start Crude Reaction Mixture SolventCheck Check Reaction Solvent BP Start->SolventCheck LowBP Low BP Solvent (DCM, Ether, Pentane) SolventCheck->LowBP BP < 60°C HighBP High BP Solvent (Diglyme, Toluene, Tetraglyme) SolventCheck->HighBP BP > 100°C ActionLow CRITICAL ERROR RISK Cannot strip solvent without losing product. LowBP->ActionLow ActionHigh Direct Distillation HighBP->ActionHigh Remedy Add High BP 'Chaser' (e.g., PhCl or Toluene) ActionLow->Remedy Remediation Distill Fractional Distillation Collect fraction 42-46°C ActionHigh->Distill Remedy->Distill Trap Receiver Trap (-78°C) Distill->Trap Product Condensation

Figure 1: Decision tree for solvent handling. Note that low-boiling solvents require a "chaser" solvent to allow effective distillation of the volatile product.

Section 3: Troubleshooting & FAQs
Q1: My yield is near 0% after using a rotary evaporator. What happened?

Diagnosis: Volatility Loss.[1] Explanation: this compound boils at ~44 °C. A rotary evaporator bath set to 40 °C with even mild vacuum will co-evaporate the product instantly with the solvent. Solution: Never use a rotovap.[1] Use a fractional distillation column (Vigreux column) to separate the product from the solvent.

Q2: The inside of my glassware is turning cloudy/etched. Why?

Diagnosis: HF Generation. Explanation: Moisture ingress has hydrolyzed the acyl fluoride, releasing HF. The HF reacts with the silica in the glass (


).
Solution: 
  • Ensure the system is strictly anhydrous.[1]

  • Switch to PFA (Perfluoroalkoxy) or PTFE flasks for the receiving vessels.[1]

  • Add a small amount of anhydrous NaF pellets to the crude mixture before distillation to act as an HF scavenger.[1]

Q3: Can I use an aqueous bicarbonate wash to remove acid impurities?

Diagnosis: Hydrolytic Instability.[1] Explanation: While benzoyl fluoride is relatively stable to water, this compound hydrolyzes much faster due to less steric hindrance. An aqueous wash, even if cold, risks significant hydrolysis. Solution: Avoid aqueous workups.[1][2][3] If acid removal is strictly necessary, treat the crude mixture with solid Sodium Carbonate (


)  or Polyvinylpyridine (PVP)  resin, then filter.
Section 4: Physical Data for Protocol Design
PropertyValueRelevance to Work-up
Boiling Point 43–45 °CCritical: Extremely volatile.[1] Requires cold traps (-78°C).[1]
Density ~0.95 g/mLPhase separation is difficult if aqueous wash is attempted (close to water).[1]
Solubility Reacts with waterDo not use aqueous extraction.[1]
Stability Moisture SensitiveStore in PTFE/PFA containers under Argon.[1]
Section 5: Analytical Verification (NMR)

When analyzing the product, use an anhydrous solvent (e.g.,


 stored over molecular sieves) to prevent hydrolysis in the NMR tube.

Typical Signals:

  • 
     NMR:  Look for a singlet around +40 to +45 ppm  (relative to 
    
    
    
    ).[1] The chemical shift is highly characteristic of acyl fluorides.[1]
  • 
     NMR: 
    
    • Triplet (~1.1 ppm,

      
      )
      
    • Quartet (~2.5 ppm,

      
      ), often showing coupling to the Fluorine atom (
      
      
      
      ).
References
  • PubChem. (n.d.).[1] Propanoyl fluoride (Compound).[1] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

  • Olah, G. A., et al. (1974).[1] Synthetic Methods and Reactions; I. Preparation of Acyl Fluorides. Synthesis. (Foundational text on Acyl Fluoride synthesis/stability).

  • Lal, G. S., et al. (1999).[1][4] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination. Journal of Organic Chemistry. (Details on Deoxo-Fluor workups).

Sources

Technical Support Center: Propionyl Fluoride Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Process Safety & Engineering) Topic: Safe Scale-Up of Propionyl Fluoride (


) Synthesis & Handling

Mission Statement

You have reached the Advanced Process Safety Desk. This guide addresses the specific challenges of scaling up This compound —a highly reactive electrophile with a deceptively low boiling point (43–44 °C) and a high hazard profile due to potential Hydrofluoric Acid (HF) generation.

Unlike standard acid chlorides, the scale-up of acyl fluorides requires a distinct "Fluorine-Competent" infrastructure. Below are the technical protocols and troubleshooting guides designed to prevent containment breaches and ensure high-purity isolation.

Module 1: Reactor Design & Material Compatibility

Critical Decision Making for Containment

Q: Can I use my standard glass-lined stainless steel (GLSS) reactor for this scale-up?

A: Proceed with Extreme Caution (Not Recommended for Routine Production). While borosilicate glass is often used in small-scale anhydrous research, it is a liability at scale. This compound hydrolyzes to release HF, which rapidly etches glass and enamel.

  • The Failure Mode: Even trace moisture (ppm levels) generates HF. In a GLSS reactor, HF attacks the silica matrix, causing "fish-scaling" or pinhole failures in the lining.

  • The Solution: For pilot-scale (>1 kg), use Hastelloy C-276 , Monel 400 , or PTFE/PFA-lined vessels. If you must use glass for a single run, ensure the system is strictly anhydrous (<50 ppm water) and inspect the vessel immediately post-run.

Q: The product boils at 43 °C. How do I prevent product loss to the scrubber?

A: You must upgrade your condenser utility. Standard tower water (15–20 °C) is insufficient. The vapor pressure of this compound is high at ambient temperature.

  • Requirement: Use a chilled brine or glycol loop set to -20 °C .

  • Vent Configuration: Ensure your reactor vent goes to a caustic scrubber (KOH/NaOH) to trap any escaping acid gases, but install a cryogenic trap before the scrubber to recover product that bypasses the primary condenser.

Visual Guide: Reactor Material Selection Logic

Use this decision tree to select the correct vessel for your batch size.

ReactorSelection Start Start: Select Reactor Material ScaleCheck Batch Scale? Start->ScaleCheck MoistureCheck Is Water Present? (e.g., Aqueous KHF2 route) ScaleCheck->MoistureCheck Pilot (>1kg) Glass Borosilicate Glass (Acceptable for <100g, Anhydrous ONLY) ScaleCheck->Glass Small (<100g) PTFE PTFE / PFA Lined (Recommended for General Scale) MoistureCheck->PTFE Yes (Biphasic) MoistureCheck->PTFE No (Anhydrous) Alloy Hastelloy C / Monel (Best for High Temp/Pressure) MoistureCheck->Alloy No (Anhydrous)

Figure 1: Decision logic for reactor material based on scale and water presence. Note that PTFE/PFA is the safest general-purpose choice for acyl fluorides.

Module 2: Synthesis & Process Control

The "Bifluoride Exchange" Protocol

Q: What is the safest route for scaling up? Deoxo-Fluor is too expensive.

A: Use the Acyl Chloride + Aqueous Bifluoride Exchange. For scale-up, the reaction of Propionyl Chloride with Potassium Bifluoride (


) is superior to Deoxo-Fluor or DAST due to cost, thermal stability, and ease of handling.
  • Mechanism: Phase-Transfer Catalyzed (PTC) halogen exchange.[1][2]

  • Reaction:

    
    
    
Step-by-Step Scale-Up Protocol (100 mmol - 1 kg Scale)
ParameterSpecificationReason
Reagent A Propionyl Chloride (1.0 equiv)Starting material (inexpensive).
Reagent B Potassium Bifluoride (

), 3.0 M Aqueous
Fluorinating agent. Excess ensures conversion.
Solvent Dichloromethane (DCM) or 2-MeTHFDCM boils at 40°C (close to product), making separation hard. Use high-boiling solvent if distilling product, or neat.
Temperature 0 °C to Ambient (20 °C)Controls exotherm during mixing.
Time 1–4 HoursMonitor via GC (look for disappearance of chloride).

Execution:

  • Charge the reactor with 3.0 M aqueous

    
     (2.0 equiv).
    
  • Cool the solution to 0 °C.

  • Add Propionyl Chloride slowly (dropwise) over 1 hour. Warning: Exothermic.

  • Agitate vigorously. The reaction is biphasic; mass transfer limits the rate.

  • Phase Cut: Stop agitation. The organic layer (this compound) will separate.

    • Note: Since this compound density (0.95 g/mL) is close to water, phase separation can be tricky. Adding NaCl can help increase aqueous density.

  • Distillation: Distill the organic layer directly. Collect the fraction at 42–45 °C.

Q: My yield is low (<50%). What is happening?

A: Troubleshooting Checklist:

  • Volatility Loss: Did you use a -20 °C condenser? If not, your product evaporated.

  • Hydrolysis: Did the reaction sit too long? While acyl fluorides are more stable than chlorides, they will hydrolyze in the aqueous phase eventually. Separate phases immediately upon completion.

  • Stirring: Is your agitation sufficient? This is a biphasic reaction. Low RPM = Low Conversion.

Module 3: Safety, Quenching & Waste

Managing the HF Hazard

Q: How do I safely quench the reactor residue?

A: Never quench with water alone. The unreacted propionyl chloride or fluoride will generate HF and HCl immediately.

  • The "Calcium" Rule: Always have Calcium Carbonate (

    
    )  or Lime (
    
    
    
    )
    present in your quench tank.
  • Protocol: Pump the reaction waste slowly into a stirred slurry of

    
     and ice water. The calcium precipitates fluoride as insoluble 
    
    
    
    (Fluorspar), preventing HF vaporization.
Q: What is the specific First Aid for this compound exposure?

A: Treat as an HF Burn. this compound penetrates the skin and releases HF in the deep tissue, causing necrosis and bone decalcification.

  • Immediate Action: Strip contaminated clothing.[3][4]

  • Flush: Rinse with water for 5 minutes (do not delay).

  • Neutralize: Apply 2.5% Calcium Gluconate Gel immediately to the affected area. Massage it into the skin.

  • Medical: Seek hospital treatment immediately. Mention "Hydrofluoric Acid precursor" exposure.

Visual Guide: Safe Synthesis Workflow

The flow of materials from reagents to safe isolation.

SynthesisWorkflow cluster_inputs Inputs R1 Propionyl Chloride Reactor Biphasic Reactor (PTFE Lined) Temp: 0°C -> 20°C R1->Reactor Slow Addition R2 Aq. KHF2 (Bifluoride) R2->Reactor Separator Phase Separator (Rapid Separation) Reactor->Separator Emulsion Distillation Distillation (Collect @ 43°C) Condenser: -20°C Separator->Distillation Organic Layer Waste Quench Tank (Lime/CaCO3 Slurry) Separator->Waste Aqueous Waste (HF/F-) Product Product Distillation->Product This compound

Figure 2: Process flow for the biphasic synthesis of this compound. Note the critical waste diversion to a Calcium-based quench.

References

  • Prakash, G. K. S., et al. (2019).[1][5] "Preparation of Acyl Fluorides at 100 mmol Scale Using Phase-Transfer-Catalyzed Halogen Exchange." Organic Letters. Link

    • Key Insight: Establishes the aqueous bifluoride route as a robust, scalable method for acyl fluorides.
  • Paquin, J. F., et al. (2020).[1][6] "Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination." The Journal of Organic Chemistry. Link

    • Key Insight: Discusses alternative synthesis routes and stability of acyl fluorides.
  • University of Wisconsin-Madison EHS. (2023). "Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid." Link

    • Key Insight: Authoritative safety protocols for HF generation and calcium glucon
  • Equipodia. "Compatibility Guidelines for Glass-Lined Reactors." Link

    • Key Insight: Technical data on the failure modes of glass-lined steel in the presence of fluoride ions.[7]

  • SynQuest Labs. (2016). "Safety Data Sheet: this compound." Link

    • Key Insight: Verification of physical properties (BP 43°C) and GHS hazard classifications.[4]

Sources

Technical Support Center: Propionyl Fluoride Stabilization & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PF-STAB-001
Subject: Long-term Stabilization and Storage Protocols for Propionyl Fluoride
Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing degradation in your this compound (


) stocks—manifesting as fuming, container etching, or yield loss in acylation reactions.

The Core Issue: Unlike acrylates, this compound does not require radical inhibitors (e.g., MEHQ) for stabilization. It is a saturated acyl fluoride. Its primary degradation pathway is hydrolysis-driven autocatalysis .

The "stabilizer" for this compound is not an additive; it is a rigorous exclusion system that prevents the formation of Hydrofluoric Acid (HF). Once HF forms, it attacks silicate glass, generating water as a byproduct, which fuels further hydrolysis in a destructive feedback loop.

Module 1: Critical Storage Parameters

To achieve shelf-lives exceeding 12 months, you must control three variables: Moisture, Material, and Temperature .

The Stabilization Triad
ParameterRequirementTechnical Rationale
Atmosphere Inert (Argon/Nitrogen)Moisture triggers hydrolysis:

.[1]
Temperature

to

(Standard)

(Long-term)
Boiling point is

.[1] Low temperature suppresses vapor pressure and slows hydrolysis kinetics.
Container PTFE/PFA (Preferred)Passivated Stainless SteelAvoid Borosilicate Glass for long-term storage.[1] HF byproducts etch glass, compromising vessel integrity.[2][3]
Additives None Purity is the stabilizer.[1] Radical inhibitors are ineffective and potential contaminants.
The "Glass Trap" Mechanism

Many researchers store acyl fluorides in glass vials sealed with Parafilm. This is the most common cause of failure.

  • Trace moisture enters.

  • Hydrolysis releases HF.

  • HF reacts with the glass (

    
    ):
    
    
    
    
  • Critical Failure: The reaction generates more water, accelerating the cycle until the septum corrodes or the bottle cracks.

Module 2: Visualizing the Failure Mode

The following diagram illustrates why glass storage fails and how the "Autocatalytic Loop" destroys your sample.

G Moisture Trace Moisture (Ingress) Hydrolysis Hydrolysis Reaction Moisture->Hydrolysis Initiates PropionylF This compound (Stock) PropionylF->Hydrolysis HF Hydrogen Fluoride (HF) Hydrolysis->HF Produces Glass Borosilicate Glass (SiO2) HF->Glass Attacks Etching Glass Etching (SiF4 Gas) Glass->Etching WaterGen Water Generation (Byproduct) Etching->WaterGen Releases 2 H2O Failure Container Failure / Sample Ruin Etching->Failure Weakens Wall WaterGen->Hydrolysis Feeds Back (Autocatalysis)

Figure 1: The Autocatalytic Hydrolysis Cycle. Note how the reaction with glass generates water, accelerating the degradation of the remaining this compound.

Module 3: Troubleshooting Guide

Use this matrix to diagnose issues with your current stock.

Scenario A: "The bottle is fuming when opened."
  • Diagnosis: Significant hydrolysis has occurred. The "fume" is HF gas reacting with moist air.

  • Immediate Action:

    • Do not inhale. Move to a fume hood immediately.

    • Check the pH of the vapor with wet litmus paper (will turn red instantly).

    • Remediation: If the liquid is still clear, you may be able to distill it under inert atmosphere to recover pure this compound. If it is cloudy or yellow, discard as hazardous HF waste.

Scenario B: "The septum is crumbling or sticky."
  • Diagnosis: HF vapor has attacked the septum material. Standard rubber or silicone septa are not compatible with acyl fluorides over long periods.

  • Solution: Switch to PTFE-faced silicone septa or solid PTFE caps. Ensure the PTFE facing is facing the liquid.

Scenario C: "Pressure buildup in the storage vessel."
  • Diagnosis: Volatility issue or chemical decomposition. This compound boils at

    
    .[4][5] If stored at room temperature (
    
    
    
    ), the vapor pressure is high.
  • Solution:

    • Cool the vessel to

      
      before opening.
      
    • Vent carefully into a hood.

    • Transfer to a pressure-rated Schlenk tube or a heavy-walled fluoropolymer bottle.

Module 4: Standard Operating Procedures (SOPs)

SOP-01: Transferring this compound

Objective: Transfer reagent without introducing atmospheric moisture.

  • Preparation: Dry all glassware in an oven (

    
    ) for at least 4 hours. Flame-dry under vacuum if possible.
    
  • Vessel Selection: Use a Schlenk flask or a PTFE bottle.

  • Purge: Cycle the receiving vessel with Argon/Nitrogen 3 times.

  • Cannulation:

    • Insert a deflated balloon (Argon) into the source bottle to equalize pressure.

    • Use a stainless steel cannula or a dry glass syringe with a PTFE-tipped plunger.

    • Note: Do not use standard plastic syringes (polypropylene) for storage, though they are acceptable for rapid (<5 min) transfer.

  • Sealing: Wrap the cap/joint with Parafilm and electrical tape to prevent loosening due to cold flow of the plastic.

SOP-02: Emergency Neutralization (Spill)

Objective: Safely neutralize a spill involving HF generation.

  • Evacuate: Clear the immediate area.

  • PPE: Wear HF-resistant gloves (heavy nitrile or laminate) and a face shield.

  • Neutralize: Cover the spill with Calcium Carbonate (

    
    )  or a commercial HF spill kit. This precipitates the fluoride as Calcium Fluoride (
    
    
    
    , insoluble).[6]
    • Reaction:

      
      
      
  • Cleanup: Once fizzing stops, sweep up the solid and dispose of it as hazardous chemical waste.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I store this compound in stainless steel? A: Yes, but only if the steel is passivated and the compound is anhydrous. HF will corrode standard steel if moisture is present. For bulk storage, SS-316 cylinders are industry standard.

Q: Is it safe to store in a freezer (-20°C)? A: Yes, this is ideal. However, you must allow the container to warm to room temperature inside a desiccator or hood before opening. Opening a cold bottle in humid air causes immediate condensation, ruining the remaining stock.

Q: Why is my this compound turning yellow? A: Yellowing indicates oligomerization or contamination from the container (leaching plasticizers or metal corrosion). Distillation is required to restore purity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67937, Propanoyl fluoride. Retrieved from [Link][1]

  • CP Lab Safety. PTFE and Teflon Chemical Compatibility Chart. Retrieved from [Link]

  • University of Wisconsin-Madison (EHS). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link][1]

Sources

Validation & Comparative

Technical Comparison: Propionyl Fluoride vs. Propionyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Propionyl Fluoride vs. Propionyl Chloride Reactivity Content Type: Technical Comparison Guide

Executive Summary

In pharmaceutical and agrochemical process development, the choice between Propionyl Chloride (PrCl) and This compound (PrF) is often a trade-off between kinetic reactivity and chemoselectivity .

While Propionyl Chloride is the industry standard for rapid, non-selective acylation, it suffers from hydrolytic instability and corrosive HCl generation. This compound has emerged as a superior alternative for precision chemistry. It offers a unique "Goldilocks" reactivity profile: the C–F bond is strong enough to resist background hydrolysis (providing excellent shelf stability) yet sufficiently activated to react cleanly with nucleophiles, often without the need for exogenous bases.

This guide analyzes the physicochemical differences, mechanistic implications, and practical protocols for switching between these two reagents.[1]

Physical & Chemical Profile[2][3][4][5][6][7][8][9]

The physical properties dictate handling requirements.[2] this compound is significantly more volatile than the chloride, requiring careful temperature management during synthesis and storage.

PropertyPropionyl Chloride (PrCl)This compound (PrF)Impact on Process
CAS Number 79-03-8430-71-7Unique identifiers for sourcing.
Molecular Weight 92.52 g/mol 76.07 g/mol PrF offers higher atom economy.
Boiling Point 80 °C43–44 °CCritical: PrF is highly volatile; requires chilled condensers.
Density 1.059 g/mL~0.97 g/mLVolumetric dosing adjustments required.
Bond Energy (C-X) ~340 kJ/mol (C-Cl)~485 kJ/mol (C-F)PrF is thermodynamically more stable.
Hydrolytic Stability Low (Violent reaction)High (Slow hydrolysis)PrF allows aqueous workups in some cases.
Leaving Group Ability Excellent (Cl⁻)Poor (F⁻) without activationPrF requires H-bond donors or Si-activation.

Mechanistic Analysis: The "Fluoride Effect"

The reactivity difference lies in the electronic nature of the carbonyl carbon and the leaving group capacity.

Electronic Activation vs. Bond Strength
  • Propionyl Chloride: The weak C–Cl bond and poor orbital overlap (2p(C) vs 3p(Cl)) make the carbonyl carbon highly electrophilic. Chloride is an excellent leaving group (

    
     of HCl ≈ -7), leading to rapid, often indiscriminate reaction rates.
    
  • This compound: The C–F bond is very strong due to effective 2p-2p orbital overlap. However, fluorine is the most electronegative element, creating a significant dipole that activates the carbonyl carbon toward nucleophilic attack. Crucially, fluoride is a poor leaving group (

    
     of HF ≈ 3.2) unless assisted by hydrogen bonding or Lewis acids (e.g., Silicon, Calcium).
    
Mechanism Diagram (Nucleophilic Acyl Substitution)

The following diagram illustrates the divergent pathways. PrCl follows a direct elimination path, while PrF often relies on a "proton-shuttle" or silicon-assisted mechanism, reducing side reactions.

AcylMechanism cluster_0 Reagents cluster_1 Propionyl Chloride Path cluster_2 This compound Path PrX Propionyl-X (X = Cl or F) Tetra_Int Tetrahedral Intermediate PrX->Tetra_Int Attack Nuc Nucleophile (Nu-H) Nuc->Tetra_Int Cl_Elim Fast Elimination of Cl- Tetra_Int->Cl_Elim X=Cl (Fast) F_Assist H-Bond Assisted Elimination (HF) Tetra_Int->F_Assist X=F (Controlled) Prod_Cl Product + HCl (Risk: Racemization) Cl_Elim->Prod_Cl Prod_F Product + HF (High Selectivity) F_Assist->Prod_F

Figure 1: Comparative mechanistic pathways. Note the controlled elimination in the fluoride pathway.

Reactivity & Performance Comparison

Hydrolytic Stability (Shelf Life)

One of the primary advantages of this compound is its resistance to moisture.

  • Experiment: Exposure of both reagents to ambient air (50% humidity).

  • Result: PrCl fumes instantly, generating HCl mist and degrading to propionic acid within minutes. PrF remains stable for hours to days, allowing for easier handling and weighing on open balances.

Selectivity (O- vs. N-Acylation)

In systems containing both hydroxyl and amine groups (e.g., amino alcohols), PrF exhibits superior chemoselectivity.

  • PrCl: Typically acylates both -OH and -NH₂ indiscriminately unless temperature is strictly controlled (-78 °C).

  • PrF: Preferentially acylates amines (N-acylation) at room temperature due to the higher nucleophilicity of the amine and the requirement for H-bond assistance, which amines provide effectively.

Experimental Protocols

Synthesis of this compound (Best Practice)

While PrF can be purchased, it is often synthesized fresh from PrCl to ensure purity and avoid storage of volatile fluorides. The Bifluoride Exchange Method is preferred for its operational simplicity and high yield.

Reagents:

  • Propionyl Chloride (1.0 equiv)[2][3]

  • Potassium Bifluoride (KHF₂, 1.2 equiv) or Potassium Fluoride (spray-dried, 1.5 equiv)

  • Solvent: None (Neat) or Acetonitrile (if scaling up)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a distillation head connected to a collection flask cooled to 0 °C.

  • Charging: Add dry KHF₂ (solid) to the flask.

  • Addition: Add Propionyl Chloride dropwise to the solid KHF₂ at room temperature. Note: The reaction is slightly exothermic.

  • Reaction: Stir the slurry for 2–4 hours. Conversion can be monitored by ¹⁹F NMR (appearance of triplet at ~ +45 ppm vs CFCl₃).

  • Isolation: Heat the reaction mixture gently (oil bath ~60–70 °C). This compound (bp 43 °C) will distill over.

  • Purification: Redistill the collected liquid to remove trace HCl or unreacted chloride if necessary.

Yield: Typically 85–95%.

Synthesis Workflow Diagram

SynthesisFlow Start Start: Propionyl Chloride (Liquid, bp 80°C) Step1 Add to KHF2 (Solid) (Solvent-free or MeCN) Start->Step1 Step2 Stir 2-4h @ RT (Monitor 19F NMR) Step1->Step2 - HCl (gas) Step3 Distillation (Heat to ~65°C) Step2->Step3 End Isolate this compound (Liquid, bp 43°C) Step3->End Condense @ 0°C

Figure 2: Workflow for the conversion of Propionyl Chloride to this compound via KHF₂.

Safety & Handling

Propionyl Chloride:

  • Hazard: Corrosive, lachrymator. Reacts violently with water to release HCl gas.

  • PPE: Full face shield, acid-resistant gloves, fume hood.

This compound:

  • Hazard: Highly toxic (similar to phosgene analogs), releases HF upon hydrolysis (though slowly). HF burns are insidious and require specific treatment (Calcium Gluconate gel).

  • Volatility: The low boiling point (43 °C) creates a significant inhalation risk. Must be handled in a well-ventilated fume hood, preferably with a cold trap.

  • Glassware: Avoid standard ground glass joints for long-term storage (etching); use Teflon/PFA containers if storing for >1 week.

References

  • Olah, G. A., et al. (1973). "Synthetic Methods and Reactions. Preparation of Acyl Fluorides." Synthesis.

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent): A new deoxofluorinating agent." Journal of Organic Chemistry.

  • Scattolin, T., et al. (2017). "Synthesis of Acyl Fluorides via Deoxyfluorination." Organic Letters.

  • NIST Chemistry WebBook. "this compound Properties."

  • ChemicalBook. "Propionyl Chloride Reactivity & Properties."

Sources

Comparative Guide: Analytical Validation Strategies for Propionyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propionyl fluoride (ProF) presents a unique analytical paradox: it is a simple molecule structurally, yet it is kinetically labile and hazardous to instrument hardware. Its low boiling point (43–44°C) and rapid hydrolysis to propionic acid and hydrogen fluoride (HF) render standard "dilute-and-shoot" reverse-phase HPLC protocols invalid.

This guide provides a comparative technical analysis of the three viable analytical strategies for ProF: Quantitative


F-NMR (qNMR) , Derivatization-HPLC , and Gas Chromatography (GC-FID/MS) . For pharmaceutical and synthetic applications requiring high specificity, qNMR is the recommended "Gold Standard." For high-throughput quality control (QC), Derivatization-HPLC provides the necessary stability.

Part 1: The Kinetic Liability & "Self-Validating" Systems

Before selecting a method, the analyst must acknowledge the primary failure mode: Hydrolysis .



A "Self-Validating System" for ProF must inherently detect this breakdown. If your method cannot distinguish between the acyl fluoride and the free acid/fluoride ion, it is not validated—it is blind.

Workflow: Method Selection Decision Tree

MethodSelection Start Sample Type? Purity Pure Reagent / Reference Standard Start->Purity Trace Trace Residual (<1000 ppm) Start->Trace qNMR Method A: 19F qNMR (Specific, Non-destructive) Purity->qNMR Best Accuracy GC Method C: GC-FID (Direct, Volatile) Purity->GC Routine QC Deriv Method B: Derivatization HPLC (Stable, High Sensitivity) Trace->Deriv UV/Fluorescence Required Trace->GC If Matrix Allows Hydrolysis Moisture Present? GC->Hydrolysis Hydrolysis->Deriv Yes (Must Derivatize) Hydrolysis->GC No (Strictly Anhydrous)

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample concentration and matrix moisture content.

Part 2: Comparative Analysis of Methods

Method A: Quantitative F-NMR (The Gold Standard)

Principle: Fluorine-19 NMR offers distinct chemical shifts for the acyl fluoride (-COF) versus the hydrolysis product (fluoride ion, F⁻) and other organofluorine impurities. It requires no separation, minimizing on-column degradation.[1]

  • Shift Reference: this compound exhibits a characteristic signal around +25 to +30 ppm (relative to CFCl₃) or roughly 120-130 ppm difference from internal standards like

    
    -trifluorotoluene.
    
  • Self-Validating Aspect: If hydrolysis occurs, a sharp new peak for HF/F⁻ appears at typically -120 to -150 ppm (depending on pH/solvent). The method inherently monitors sample integrity.

Protocol Summary:

  • Solvent: Anhydrous CDCl₃ or Acetone-d6 (dried over molecular sieves).

  • Internal Standard:

    
    -Trifluorotoluene (chemically inert, high boiling point).
    
  • Acquisition: Pulse delay (

    
    ) must be 
    
    
    
    (typically 10-20s) for quantitative integration.
Method B: Derivatization-HPLC (The QC Workhorse)

Principle: Since ProF is unstable in aqueous mobile phases, it is chemically converted in-situ to a stable amide using an excess of a UV-active amine (e.g., aniline).

  • Reaction:

    
    
    
  • Self-Validating Aspect: The disappearance of the ProF is forced. Validation relies on "Mass Balance"—the molar amount of amide formed must match the theoretical input of ProF.

Protocol Summary:

  • Derivatizing Reagent: 0.1 M Aniline in dry Acetonitrile (ACN).

  • Procedure: Add 100 µL sample to 900 µL reagent. Vortex. Wait 10 mins (Quench).

  • Analysis: Reverse Phase C18, Water/ACN gradient. Detect N-phenylpropionamide at 240 nm.

Method C: Direct GC-FID (The Routine Option)

Principle: Direct injection of the volatile liquid.

  • Critical Constraint: The injector port is a reactor. If the liner contains active silanols or moisture, ProF will hydrolyze inside the instrument, leading to peak tailing (acid formation) and ghost peaks.

  • Self-Validating Aspect: You must monitor the Propionic Acid peak. If the acid peak increases with residence time or repeated injections, the method is invalid (system induced hydrolysis).

Part 3: Comparative Data Summary

FeatureMethod A:

F qNMR
Method B: Derivatization HPLCMethod C: Direct GC-FID
Specificity High (Fingerprint)Moderate (Relies on retention time)Moderate (Relies on retention time)
LOD/Sensitivity Low (~1000 ppm)High (<1 ppm possible)High (~10 ppm)
Sample Stability Critical (Run immediately)Excellent (Stable post-quench)Critical (Moisture sensitive)
Throughput Low (10-20 min/sample)High (Auto-sampler ready)High (Fast run times)
Hardware Risk NoneLowHigh (HF damages columns/detectors)

Part 4: Detailed Validation Protocol (Derivatization-HPLC Focus)

Given the volatility and reactivity of this compound, the Derivatization-HPLC method is the most robust for regulated environments (GMP). Below is the validation framework compliant with ICH Q2(R2).

Specificity (Stress Testing)
  • Objective: Prove the amide peak is solely from ProF.

  • Protocol:

    • Inject "Blank" (Aniline + ACN only).

    • Inject "Hydrolyzed Spike": Add water to ProF before aniline. (Should yield no amide peak, only propionic acid which elutes near void volume).

    • Acceptance: No interference at the amide retention time.

Linearity & Range
  • Range: 50% to 150% of target concentration.

  • Protocol: Prepare 5 concentration levels of ProF. Immediately derivatize each.

  • Acceptance:

    
    . The y-intercept should be statistically zero.
    
Accuracy (Recovery via Surrogate)
  • Challenge: You cannot buy "Certified ProF Standard" easily that guarantees 100.0% purity due to its volatility.

  • Solution: Validate accuracy by Cross-Validation against Method A (qNMR) or by using a certified Propionic Acid standard derivatized with aniline (using a coupling agent like EDC) to establish the response factor of the amide.

  • Acceptance: 98.0% – 102.0% recovery.

Robustness (The Derivatization Workflow)

This is the most critical parameter for this specific molecule.

DerivWorkflow Sample Sample: this compound (Dissolved in Dry ACN) Mix Vortex Mixing (Rapid Quench) Sample->Mix Reagent Reagent: Excess Aniline (>10 molar equivalents) Reagent->Mix Wait Reaction Time (10 mins @ RT) Mix->Wait Neutralize Optional: Acid Wash (Remove excess Aniline) Wait->Neutralize Inject HPLC Injection Neutralize->Inject

Figure 2: Derivatization workflow to ensure quantitative conversion of this compound to N-phenylpropionamide.

Stability of Solutions
  • Protocol: Store the derivatized sample in the autosampler for 24 hours.

  • Acceptance: < 2.0% change in peak area.[2] (This confirms the amide is stable, solving the ProF instability issue).

Part 5: Safety & Handling

WARNING: this compound releases Hydrogen Fluoride (HF) upon contact with moisture.

  • Glassware: Dry all glassware at 120°C overnight.

  • Neutralization: Keep a saturated Sodium Bicarbonate (

    
    ) solution nearby to neutralize spills immediately.
    
  • Ventilation: All validation steps involving neat ProF must occur in a functioning fume hood.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 10: Quantitative NMR). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 67937, this compound.Link

  • Swartz, M. E., & Krull, I. S. (2012). Handbook of Analytical Validation. CRC Press.[3] (Section on Derivatization Techniques). Link

Sources

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